

Cyclohexylhydrazine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclohexylhydrazine**

Cat. No.: **B1595531**

[Get Quote](#)

This guide provides an in-depth exploration of **cyclohexylhydrazine**, a versatile reagent in organic synthesis with significant applications in the pharmaceutical and material science industries. This document is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental chemical data, practical synthetic methodologies, and critical safety information.

Core Chemical Identity and Physicochemical Properties

Cyclohexylhydrazine is an organic compound featuring a cyclohexane ring bonded to a hydrazine functional group.^[1] It is a key synthetic intermediate, often used in its free base form or as the more stable hydrochloride salt.

A critical first step in employing any chemical reagent is a thorough understanding of its fundamental properties. The data presented below has been compiled from authoritative sources to ensure accuracy and reliability.

Property	Cyclohexylhydrazine	Cyclohexylhydrazine Hydrochloride
CAS Number	6498-34-6	24214-73-1 [2] [3]
Molecular Formula	C ₆ H ₁₄ N ₂	C ₆ H ₁₅ CIN ₂
Molecular Weight	114.19 g/mol [1] [4]	150.65 g/mol [2] [3]
Appearance	Colorless to pale yellow liquid	White crystalline powder [4]
Melting Point	46-50 °C	110-114 °C
Boiling Point	77-80 °C @ 12 Torr	Not applicable
Solubility	Soluble in organic solvents, limited solubility in water. [1]	Soluble in water

Synthesis of Cyclohexylhydrazine: A Practical Approach

The synthesis of **cyclohexylhydrazine** is most commonly achieved through the reductive amination of cyclohexanone. This method is efficient and scalable, making it suitable for both laboratory and industrial production.

Synthetic Pathway: Reductive Amination of Cyclohexanone

The reaction proceeds via the formation of a cyclohexanone hydrazone intermediate, which is subsequently reduced to yield **cyclohexylhydrazine**.[\[5\]](#) The choice of reducing agent is critical to the success of the synthesis, with common options including catalytic hydrogenation or hydride-based reagents.

Reducing Agent
(e.g., H₂, Pd/C or NaBH₃CN)

Hydrazine (H₂N-NH₂)

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **cyclohexylhydrazine** from cyclohexanone.

Detailed Experimental Protocol: Synthesis of Cyclohexylhydrazine Hydrochloride

The following protocol is a representative example of the synthesis of **cyclohexylhydrazine** hydrochloride from cyclohexanone.

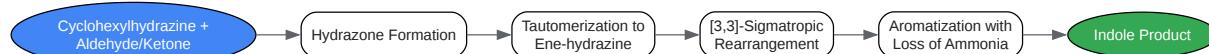
Materials:

- Cyclohexanone
- Hydrazine hydrate
- Ethanol
- Hydrochloric acid (concentrated)
- Palladium on carbon (10%)
- Hydrogen gas supply
- Reaction flask equipped with a magnetic stirrer, condenser, and gas inlet
- Filter funnel and flask

- Crystallization dish

Procedure:

- **Hydrazone Formation:** In a reaction flask, dissolve cyclohexanone (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise while stirring. The reaction is typically exothermic. After the addition is complete, heat the mixture at reflux for 2 hours to ensure complete formation of the cyclohexanone hydrazone.
- **Catalytic Hydrogenation:** Cool the reaction mixture to room temperature. Carefully add 10% palladium on carbon (5 mol%).
- **Reduction:** Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus). Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).
- **Work-up:** Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
- **Salt Formation and Isolation:** To the filtrate, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2). The **cyclohexylhydrazine** hydrochloride will precipitate as a white solid.
- **Purification:** Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield pure **cyclohexylhydrazine** hydrochloride.


Chemical Reactivity and Synthetic Applications

Cyclohexylhydrazine is a versatile building block in organic synthesis, primarily utilized for its nucleophilic character and its ability to participate in condensation reactions.[\[4\]](#)

Fischer Indole Synthesis

A classic and powerful application of **cyclohexylhydrazine** is in the Fischer indole synthesis. This reaction involves the condensation of an aldehyde or ketone with a hydrazine, followed by an acid-catalyzed rearrangement to form an indole ring system. The indole scaffold is a

privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals.

[Click to download full resolution via product page](#)

Caption: Key steps in the Fischer indole synthesis.

Synthesis of Heterocyclic Compounds

Beyond indoles, **cyclohexylhydrazine** is a precursor for a variety of other nitrogen-containing heterocycles, such as pyrazoles and pyridazinones.^[6] These scaffolds are also of significant interest in drug discovery due to their diverse biological activities.^[7]

As a Reducing Agent

The hydrazine moiety in **cyclohexylhydrazine** imparts reducing properties to the molecule. It can be employed in specific reduction reactions in organic synthesis, although this application is less common than its use as a nucleophile.^[1]

Safety, Handling, and Toxicology

Cyclohexylhydrazine and its salts must be handled with care due to their potential toxicity. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification

The hydrochloride salt is classified as follows:

- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)^[8]
- Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)^[8]

Precautionary Measures and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[9]
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

- In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
- If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[9]
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Analytical Characterization

The identity and purity of **cyclohexylhydrazine** and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Technique	Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H NMR will show characteristic signals for the cyclohexyl protons and the N-H protons of the hydrazine group. ¹³ C NMR will show the corresponding signals for the carbon atoms of the cyclohexane ring.
Infrared (IR) Spectroscopy	Characteristic N-H stretching vibrations in the region of 3200-3400 cm ⁻¹ . C-H stretching vibrations of the cyclohexane ring around 2850-2950 cm ⁻¹ .
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)	Provides information on the purity of the sample and allows for the identification of any volatile impurities.

It is crucial to perform these analyses on newly synthesized or purchased batches of **cyclohexylhydrazine** to ensure the quality and consistency of experimental results.

Conclusion

Cyclohexylhydrazine is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its utility in the construction of complex, biologically active molecules, particularly through the Fischer indole synthesis, underscores its importance in drug discovery and development. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective and responsible use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 6498-34-6: Cyclohexylhydrazine | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. calcasolutions.com [calcasolutions.com]
- 8. Cyclohexylhydrazine hydrochloride | C₆H₁₅CIN₂ | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- To cite this document: BenchChem. [Cyclohexylhydrazine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595531#cyclohexylhydrazine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com